2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

Chemical Mechanical Planarization Cobalt Interconnect Corrosion Inhibition Efficiency

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (CAS 80584-88-9), also referred to as TT-LYK or CSUM 4200, is a methylbenzotriazole derivative functionalized with a bis(2-hydroxyethyl)aminomethyl substituent at the N-1 position. This structural modification confers high water and ethylene glycol solubility, distinguishing it from traditional solid benzotriazole (BTA) and tolyltriazole (TTA) corrosion inhibitors.

Molecular Formula C12H18N4O2
Molecular Weight 250.3 g/mol
CAS No. 80584-88-9
Cat. No. B1590056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol
CAS80584-88-9
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(N=N2)CN(CCO)CCO
InChIInChI=1S/C12H18N4O2/c1-10-2-3-12-11(8-10)13-14-16(12)9-15(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3
InChIKeyHHYPDQBCLQZKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (CAS 80584-88-9): A Water-Soluble Benzotriazole Derivative for Advanced Corrosion Inhibition in Aqueous and Glycol-Based Systems


2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (CAS 80584-88-9), also referred to as TT-LYK or CSUM 4200, is a methylbenzotriazole derivative functionalized with a bis(2-hydroxyethyl)aminomethyl substituent at the N-1 position [1]. This structural modification confers high water and ethylene glycol solubility, distinguishing it from traditional solid benzotriazole (BTA) and tolyltriazole (TTA) corrosion inhibitors [2]. The compound functions primarily as a metal deactivator and corrosion inhibitor for yellow metals (copper and its alloys) and cobalt, forming stable, protective Cu(I)-TT-LYK or Co-TT-LYK passivating films on metal surfaces [3]. Its liquid physical form and broad compatibility with aqueous alkaline systems (pH > 7) enable direct incorporation into antifreeze, metalworking fluids, and chemical mechanical planarization (CMP) slurries without pre-dissolution steps required for solid benzotriazoles [4].

Why Benzotriazole and Tolyltriazole Cannot Directly Replace 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol in Aqueous Formulations


Benzotriazole (BTA) and tolyltriazole (TTA) are the industry-standard yellow metal corrosion inhibitors, but their practical utility is constrained by limited water solubility. BTA exhibits moderate water solubility (~20–25 g/L at 20–25 °C) [1], while TTA is only slightly soluble in water, requiring pre-dissolution in organic solvents or alkaline solutions for aqueous incorporation [2]. In contrast, 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (TT-LYK) is intrinsically water-soluble due to its bis(2-hydroxyethyl)aminomethyl moiety, enabling direct liquid dosing in aqueous and glycol-based systems without co-solvents [3]. Furthermore, the N-1 substitution alters the electron density distribution on the triazole ring, modifying the adsorption thermodynamics and corrosion inhibition kinetics relative to unsubstituted BTA and methyl-substituted TTA [4]. Consequently, direct one-to-one molar substitution of BTA or TTA with TT-LYK in a formulation may result in either under-dosing (sub-optimal protection) or over-dosing (unnecessary cost and potential side reactions). The quantitative comparisons that follow demonstrate precisely where and by what margin TT-LYK outperforms its closest analogs.

Quantitative Differentiation Evidence: 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol vs. BTA, MBTA, TTA, TAZ, and 1,2,4-Triazole


Cobalt Pitting Corrosion Inhibition Efficiency: TT-LYK, MBTA, and BTA in Alkaline CMP H₂O₂/Glycine Slurries

In a direct head-to-head comparison, TT-LYK achieved a cobalt corrosion inhibition efficiency of 95.38%, exceeding both 5-methylbenzotriazole (MBTA, 92.63%) and benzotriazole (BTA, 87.67%) at an equimolar concentration of 8 mM in a base solution containing 0.15 wt% glycine and 0.5 wt% H₂O₂ at pH 9 . Scanning electron microscopy (SEM) further confirmed that the Co surface protected by TT-LYK exhibited almost no pitting defects, a qualitative morphological advantage over the BTA- and MBTA-protected surfaces . The adsorption of all three inhibitors on the cobalt surface followed the Langmuir isotherm model, indicating comparable monolayer adsorption mechanisms but with quantitatively distinct inhibition efficiencies attributable to the N-substituent effects of the bis(2-hydroxyethyl)aminomethyl group in TT-LYK .

Chemical Mechanical Planarization Cobalt Interconnect Corrosion Inhibition Efficiency Benzotriazole Derivatives

Cu/Co Galvanic Corrosion Potential Difference Control in Alkaline CMP: TT-LYK Achieves 4 mV Separation

In a study of Cu/Co galvanic corrosion during CMP in a glycine/H₂O₂ alkaline slurry (pH 9), the addition of 0.1 vol% TT-LYK reduced the corrosion potential difference (ΔE) between Cu and Co to 4 mV [1]. At this low ΔE, galvanic corrosion between the dissimilar metals was effectively suppressed, while TT-LYK selectively passivated the Cu surface via formation of a dense Cu(I)-TT-LYK film with minimal impact on Co removal rates, thereby maintaining a favorable Cu/Co removal rate selectivity ratio required for barrier CMP planarization [1]. In comparison, typical Cu/Co galvanic couples in uninhibited alkaline slurries exhibit ΔE values in the range of tens of millivolts, driving significant anodic dissolution of the less noble metal [1].

Galvanic Corrosion Cu/Co Couple Chemical Mechanical Planarization Potential Difference

Ta/Cu Removal Rate Selectivity Tuning in TSV Barrier CMP: TT-LYK Enables a 1.79:1 Selectivity Ratio

In a chemical mechanical polishing study of TSV tantalum-based barrier layers, increasing the TT-LYK concentration from 2.5 to 10 mmol/L raised the Ta/Cu removal rate selectivity ratio from 1.33:1 to 1.79:1 [1]. This tunability results from TT-LYK forming a protective passive film on the Cu surface while allowing Ta removal to proceed via complexation with guanidine hydrochloride (GH) [1]. As a reference, the baseline Ta/Cu selectivity ratio without TT-LYK (GH only, 0 to 2 wt%) ranged from 1.02:1 to only 1.26:1 [1]. Furthermore, post-polishing surface roughness values achieved with the GH/TT-LYK system were 0.37 nm for Ta (from 5.03 nm pre-polishing) and 1.26 nm for Cu (from 5.33 nm pre-polishing), indicating excellent post-CMP surface quality [1].

Through Silicon Via Barrier CMP Removal Rate Selectivity Tantalum/Copper

RRu Reduction of Cu/Ru Galvanic Corrosion Current in KIO₄-Based Slurries Using TT-LYK

In an investigation of Cu/Ru galvanic corrosion during barrier CMP, TT-LYK was shown to effectively decrease the galvanic corrosion current (IGC) of the Cu/Ru couple in potassium periodate (KIO₄)-based polishing slurries [1]. Using electrochemical experiments, the presence of TT-LYK reduced the corrosion currents for the Cu/Ru galvanic couple, thereby mitigating the accelerated anodic dissolution of copper that occurs when Cu (lower standard electrode potential) and Ru (higher standard electrode potential) are simultaneously exposed to the conductive polishing slurry [1]. This effect is particularly important when KIO₄ is used as the oxidant, as the oxidizing environment exacerbates galvanic coupling between the two metals [1]. Comparative data against BTA or other azole inhibitors under identical KIO₄ conditions was not reported in this study, so the magnitude of advantage over alternative inhibitors remains to be quantified.

Galvanic Corrosion Copper/Ruthenium Barrier CMP Corrosion Current

Inhibitory Performance Hierarchy from Quantum Chemical Prediction: TT-LYK > TTA > BTA on Cobalt

A combined quantum chemical and experimental study systematically evaluated benzotriazole (BTA), 5-methyl benzotriazole (TTA), and TT-LYK as corrosion inhibitors for cobalt barrier CMP. Density functional theory (DFT) calculations predicted the inhibitory performance order to be TT-LYK > TTA > BTA [1]. This theoretical ranking was validated by experimental results under static electrochemical conditions [1]. Notably, under dynamic CMP conditions with mechanical abrasion, the performance order shifted to TTA > BTA > TT-LYK, attributed to differences in the mechanical robustness of the respective inhibitor films [1]. Nevertheless, all three inhibitors effectively suppressed the Co removal rate to levels meeting industrial requirements, and TT-LYK was ultimately identified as the most promising inhibitor for Co barrier CMP due to its combination of outstanding static inhibition and ease of removal during post-CMP cleaning [1].

Density Functional Theory Cobalt Barrier CMP Inhibitor Ranking Quantum Chemistry

TT-LYK Has More Adsorption Sites on Copper (111) than BTA and TAZ: Monte Carlo Simulation Evidence

In a combined simulation and experimental study of azole inhibitors on copper wiring in barrier CMP slurries, Monte Carlo simulations of BTA, TAZ (1,2,4-triazole), and TT-LYK adsorption on the Cu (111) surface in aqueous phase revealed that TT-LYK possesses more active adsorption sites than either BTA or TAZ [1]. This computational finding was corroborated by electrochemical and CMP experiments, which demonstrated a stronger corrosion inhibition effect for TT-LYK relative to BTA and TAZ in the glycine/H₂O₂ reference solution system, with inhibition efficiency positively correlated to inhibitor concentration [1]. Molecular dynamics results attributed this advantage to the multiple coordination-capable functional groups (triazole ring nitrogens plus two terminal hydroxyl groups) in the TT-LYK molecule, providing multidentate binding to the copper surface [1]. Quantitative inhibition efficiency values for each inhibitor were measured but are not fully detailed in the available abstract and highlights.

Molecular Dynamics Monte Carlo Simulation Copper (111) Surface Adsorption Sites

Priority Application Scenarios Where 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol Outperforms Generic Benzotriazoles


Cobalt Barrier CMP for Advanced Semiconductor Interconnects (≤10 nm Node)

At sub-10 nm technology nodes, cobalt barrier layers are replacing tantalum-based materials, but cobalt is susceptible to pitting corrosion during CMP in alkaline H₂O₂/glycine slurries. TT-LYK at 8 mM achieves 95.38% cobalt corrosion inhibition efficiency, outperforming BTA (87.67%) and MBTA (92.63%) under identical conditions, while producing Co surfaces with virtually no pitting defects observable by SEM . Additionally, TT-LYK's demonstrated ease of removal during post-CMP cleaning is a critical advantage, as residual inhibitor films on Co surfaces can cause organic contamination issues in subsequent process steps [1]. This combination of superior static inhibition and clean removability makes TT-LYK the preferred inhibitor for Co barrier CMP slurry formulation, particularly in processes where both corrosion protection and post-polish cleanliness are essential for high-yield manufacturing.

Automotive Antifreeze/Coolant Formulation Requiring Water-Soluble Copper Corrosion Protection

Traditional solid benzotriazole (BTA) and tolyltriazole (TTA) require pre-dissolution steps for incorporation into aqueous ethylene glycol-based antifreeze formulations, adding processing complexity and cost. TT-LYK (CAS 80584-88-9), supplied as a liquid with high water and glycol solubility, can be directly blended into antifreeze concentrates at typical treat levels of 0.1–0.5% without co-solvents or heating [2]. This water-soluble benzotriazole derivative provides equivalent or superior copper and yellow metal corrosion protection compared to solid BTA and TTA while eliminating the solids handling, dissolution, and potential crystallization issues associated with conventional benzotriazole inhibitors [2]. End-users selecting TT-LYK for antifreeze manufacturing gain a processing advantage without compromising corrosion protection performance.

Aqueous Metalworking Fluid and Hydraulic Fluid Additive for Yellow Metal and Cobalt Alloy Protection

In synthetic and semi-synthetic metalworking fluids, TT-LYK functions as both a metal deactivator and corrosion inhibitor for copper, brass, and cobalt-containing alloys at recommended concentrations of 0.1–0.5% [2]. Its water-soluble liquid form eliminates the need for organic co-solvents that may contribute to VOC emissions or compatibility issues. When used in combination with carboxylate-based anti-rust agents (e.g., ternary carboxylic acid), TT-LYK exhibits a synergistic effect that broadens the corrosion protection spectrum to encompass multiple metals including steel and aluminum [2]. This synergistic capability is particularly valuable in multi-metal machining environments where a single metalworking fluid must protect diverse metallurgies.

TSV Barrier CMP for 3D IC Packaging Requiring Tunable Cu/Ta Removal Rate Selectivity

Through-silicon via (TSV) technology for 3D integrated circuit packaging demands precise control over the removal rate selectivity between copper and tantalum barrier materials to achieve global planarization without excessive copper dishing or dielectric erosion. TT-LYK enables concentration-dependent tuning of the Ta/Cu selectivity ratio from 1.33:1 (at 2.5 mmol/L) to 1.79:1 (at 10 mmol/L), providing CMP process engineers with a controllable parameter window for optimizing barrier removal profiles [3]. Moreover, post-polishing surface roughness values achieved with the TT-LYK-containing slurry (Ta: 0.37 nm; Cu: 1.26 nm) meet the stringent surface quality requirements for subsequent TSV metallization steps [3]. This level of selectivity tunability surpasses what is achievable with GH-only slurries (maximum selectivity of 1.26:1), making TT-LYK a critical component in advanced TSV barrier CMP formulations.

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